4-Methylcyclohexane-1-carbothioamide
Description
4-Methylcyclohexane-1-carbothioamide is a cyclohexane derivative featuring a methyl group at the 4-position and a carbothioamide (-C(=S)-NH₂) moiety at the 1-position. This compound belongs to the broader class of carbothioamides, which are characterized by their thioamide functional group.
Synthesis of analogous carbothioamide derivatives typically involves condensation reactions between ketones and thiosemicarbazide under acidic conditions. For example, 2-[4-(ethyl/phenyl)cyclohexylidene]hydrazine-1-carbothioamide derivatives (1a, 1b) are synthesized via refluxing substituted cyclohexanones with thiosemicarbazide in ethanol and acetic acid .
Properties
IUPAC Name |
4-methylcyclohexane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWQWWREZCGLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126144-44-1 | |
| Record name | rac-(1s,4s)-4-methylcyclohexane-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohexane-1-carbothioamide typically involves the reaction of 4-methylcyclohexanone with thioamide reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the conversion of ketones to thioamides. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained between 60-80°C, and the reaction time varies from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
4-Methylcyclohexane-1-carbothioamide has been investigated for its anticancer properties. Research indicates that derivatives of carbothioamides, including this compound, exhibit promising cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain thioamide derivatives can inhibit the growth of lung cancer cells (A549) and cervical cancer cells (HeLa) with varying degrees of effectiveness.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound derivative | A549 | 13.49 ± 0.17 | High potency |
| This compound derivative | HeLa | 17.52 ± 0.09 | Effective against cervical cancer |
The mechanism of action for these compounds often involves DNA binding interactions, which can lead to apoptosis in cancer cells .
Synthesis of Novel Compounds
Precursor for Synthesis
this compound serves as a versatile precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals. The compound can be transformed through acylation or amidation reactions to yield derivatives with enhanced biological activities.
Example Synthesis Pathway:
- Starting Material: this compound
- Reaction: Acylation with activated carboxylic acids
- Product: N-substituted carboxamides
This synthetic route enables the creation of compounds that may exhibit improved pharmacological properties compared to the parent thioamide .
Materials Science Applications
Polymer Chemistry
In materials science, thioamides like this compound are utilized in the development of polymeric materials due to their ability to participate in cooperative supramolecular interactions. These interactions can enhance the mechanical properties and thermal stability of polymers.
| Material Type | Property Enhanced | Application |
|---|---|---|
| Thermoplastic elastomers | Improved elasticity | Automotive components |
| Coatings | Enhanced durability | Protective coatings for surfaces |
The incorporation of thioamides into polymer matrices has been shown to improve performance characteristics such as tensile strength and resistance to environmental degradation .
Case Studies
Case Study: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of a series of thioamide derivatives, including those based on this compound. The research involved testing these compounds against multiple cancer cell lines and assessing their mechanisms of action through various biochemical assays.
- Methodology: MTT assay was employed to determine cell viability.
- Findings: Several derivatives demonstrated significant cytotoxicity with low toxicity to normal cells, indicating a favorable therapeutic index.
This case study underscores the potential of thioamide derivatives as candidates for further development into anticancer agents .
Mechanism of Action
The mechanism of action of 4-Methylcyclohexane-1-carbothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The physicochemical and biological properties of cyclohexane-carbothioamide derivatives are heavily influenced by substituents on the cyclohexane ring and the nature of the functional groups. Below is a comparative analysis of key analogs:
Key Observations :
Functional Group Variations: The target compound lacks the hydrazine linker present in 1a and 1b, which may reduce steric hindrance and alter hydrogen-bonding capacity. Methoxmetamine () replaces the carbothioamide with a ketone and methoxyphenyl group, drastically altering polarity and reactivity .
Substituent Impact: Methyl vs. Methoxy vs. Carbothioamide: The methoxy group in 1-amino-4-methoxycyclohexanecarbonitrile (294) increases hydrophilicity but eliminates the thioamide’s nucleophilic sulfur, critical for disulfide bond formation or enzyme inhibition .
Synthetic Complexity: Derivatives like 1a/1b are synthesized in a single step, whereas 1-amino-4-methoxycyclohexanecarbonitrile (294) requires multi-step protocols involving nitrile formation and aminolysis . This highlights the trade-off between functional group complexity and synthetic accessibility.
Biological Activity
4-Methylcyclohexane-1-carbothioamide is a thioamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its applications in various fields.
This compound possesses a thioamide functional group, which significantly influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Chemical Reactions
- Oxidation : Can form sulfoxides and sulfones using agents like hydrogen peroxide.
- Reduction : Converts the thioamide group to an amine with reducing agents such as lithium aluminum hydride (LiAlH4).
- Substitution : Participates in nucleophilic substitutions, allowing for the introduction of different functional groups.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.
The mechanism of action involves the interaction of the thioamide group with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, leading to disruption in cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
In a study evaluating various thioamide derivatives, this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis. The compound's inhibitory concentration (IC50) was found to be below 5 μM, indicating potent efficacy against this pathogen .
Anticancer Potential
Research has shown that this compound can induce apoptosis in cancer cell lines. For instance, in tests involving MCF-7 (breast cancer) and A549 (lung cancer) cells, the compound demonstrated IC50 values ranging from 0.08 μM to 0.25 μM, suggesting strong cytotoxic effects .
Case Studies
| Study | Cell Line | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Study 1 | MCF-7 | 0.08 | Anticancer |
| Study 2 | A549 | 0.21 | Anticancer |
| Study 3 | Mycobacterium tuberculosis | <5 | Antimicrobial |
Detailed Analysis
In the context of anticancer activity, a detailed metabolomic analysis revealed that exposure to this compound altered metabolic pathways associated with cell proliferation and oxidative stress. This suggests that the compound may affect critical signaling pathways involved in cancer progression .
Discussion
The unique combination of the thioamide functional group with a methyl substituent on the cyclohexane ring imparts distinct biological properties to this compound. Its ability to inhibit key enzymes and disrupt cellular functions positions it as a promising candidate for further development in therapeutic applications.
Q & A
Q. What established synthetic routes exist for 4-Methylcyclohexane-1-carbothioamide, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : The synthesis typically involves cyclohexane derivatives functionalized with methyl and carbothioamide groups. A common approach is the reaction of 4-methylcyclohexanecarboxylic acid derivatives with thionating agents (e.g., Lawesson’s reagent). Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., THF) under reflux conditions improve yield .
- Catalysts : Acid catalysts (e.g., H₂SO₄) enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Table 1 : Example synthesis parameters from analogous carbothioamides :
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methylcyclohexanecarbonyl chloride | Thiourea | THF | 70 | 68 |
| 4-Methylcyclohexanecarboxamide | P₂S₅ | Toluene | 110 | 52 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- FT-IR : Key peaks include C=S (1170–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- NMR : ¹³C NMR distinguishes thiocarbonyl (~200 ppm) from carbonyl signals .
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Conflict Resolution : Cross-validate using multiple techniques (e.g., compare IR and NMR data) and consult computational predictions (e.g., DFT for expected shifts) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Waste Disposal : Segregate thiourea derivatives for specialized chemical waste treatment .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Database Mining : Use REAXYS and PubChem to identify analogous reactions (e.g., thiocarbamoylation) .
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks .
- Machine Learning : Platforms like PISTACHIO predict feasible precursors and reaction yields .
Q. What strategies elucidate the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via colorimetric assays (e.g., MTT for cytotoxicity) to assess inhibition potency .
- Docking Studies : Use AutoDock Vina to simulate binding interactions with enzyme active sites (e.g., cysteine proteases) .
- Site-Directed Mutagenesis : Validate predicted binding residues (e.g., Cys25 in papain-like enzymes) .
Q. How do structural modifications of the cyclohexane ring influence biological activity, and what experimental approaches validate these effects?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, hydroxy groups) to the cyclohexane ring and compare bioactivity .
- SAR Analysis : Tabulate IC₅₀ values against structural features (e.g., logP, steric bulk) to identify activity trends.
Table 2 : Example structure-activity relationships (SAR) from carbothioamide derivatives :
| Substituent | Enzyme Inhibition (IC₅₀, μM) | logP |
|---|---|---|
| 4-Methyl | 12.3 ± 1.2 | 2.8 |
| 4-Chloro | 8.9 ± 0.9 | 3.5 |
| 4-Hydroxy | >50 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
